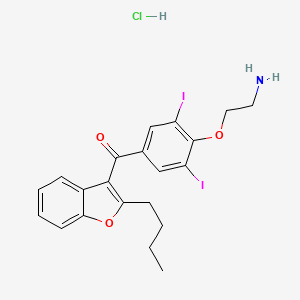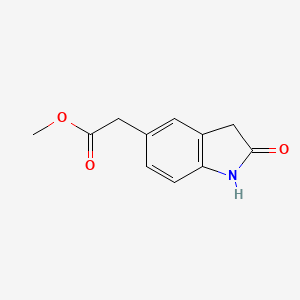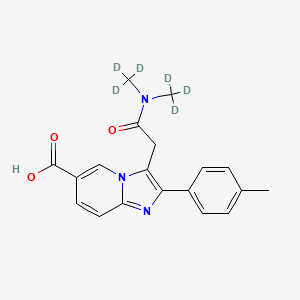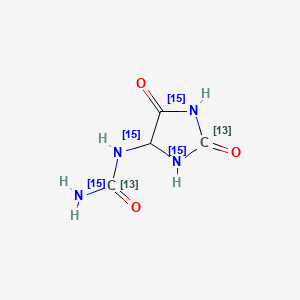
Allantoin-13C2,15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Allantoin-13C2,15N4 has a wide range of scientific research applications, including:
Safety and Hazards
Mecanismo De Acción
Target of Action
Allantoin-13C2,15N4, a labeled form of Allantoin, primarily targets the Imidazoline Receptor . This receptor plays a crucial role in various physiological processes, including pain modulation, insulin secretion, and cardiovascular regulation . This compound is also an Endogenous Metabolite , meaning it is naturally produced within the body .
Mode of Action
It is known to promote healthy skin and stimulate new and healthy tissue growth . This suggests that this compound interacts with its targets to promote cell proliferation and tissue regeneration .
Biochemical Pathways
This compound is an intermediate product of the purine catabolic pathway, which helps in nitrogen mobilization . It is involved in increasing stress tolerance in plants, where higher allantoin biosynthesis and accumulation correlate with increased tolerance to various abiotic stresses . This compound activates the abscisic acid (ABA) biosynthetic genes, which in turn activate downstream stress-related genes .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include promoting healthy skin and stimulating new and healthy tissue growth . It also plays a role in cognitive function and hippocampal neurogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, allantoin has emerged as a molecule involved in increasing tolerance to various abiotic stresses such as drought, salt, cold, heavy metals, and irradiance . The accumulation of allantoin in response to these stresses endows it as a stress modulator .
Análisis Bioquímico
Biochemical Properties
Allantoin-13C2,15N4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Allantoin is a skin conditioning agent that promotes healthy skin, stimulates new and healthy tissue growth .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Allantoin functions as a signaling molecule to stimulate stress-responsive genes and ROS (reactive oxygen species) scavenging enzymes (antioxidant) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Allantoin-13C2,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes during the synthesis process . The specific synthetic routes may vary depending on the manufacturer and research laboratory.
Industrial Production Methods
Industrial production of this compound is typically carried out under controlled conditions to ensure the purity and stability of the isotopes. The process involves the use of high-purity starting materials and advanced synthesis techniques to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Allantoin-13C2,15N4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Allantoin: The non-labeled form of Allantoin-13C2,15N4, commonly used in cosmetics and pharmaceuticals.
Urea: Another compound used in skin care products for its moisturizing properties.
Glyoxylic Acid: A precursor in the synthesis of Allantoin and its labeled derivatives.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research . This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .
Propiedades
IUPAC Name |
(2,5-dioxo-(213C,1,3-15N2)1,3-diazolidin-4-yl)(13C)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i3+1,4+1,5+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJWUDADGALRAB-LSYAIDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(C(=O)[15NH][13C](=O)[15NH]1)[15NH][13C](=O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


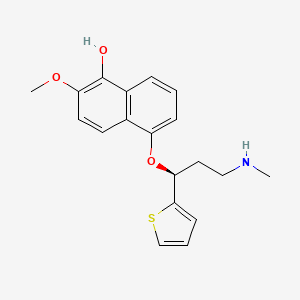

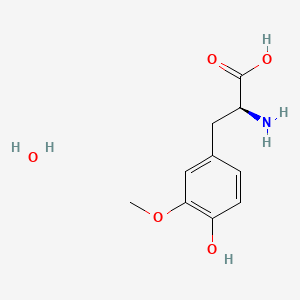


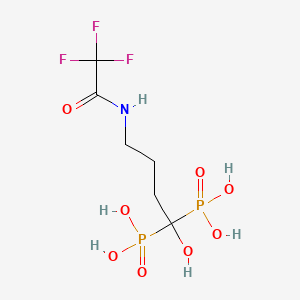
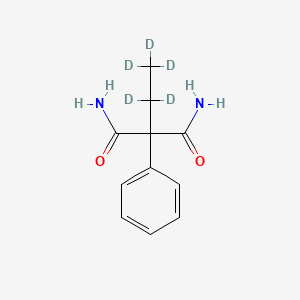
![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
